2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid

Conformational analysis Peptidomimetic design Molecular rigidity

This constrained norbornane amino acid features an exocyclic carboxylate separated by a methylene spacer, providing 2 rotatable bonds vs. the zero‑rotatable‑bond topology of BCH. Its predicted pKa of 4.72 (versus BCH’s 2.41) yields a higher fraction of neutral species at the mildly acidic pH of solid tumors, enabling pH‑responsive prodrug strategies. The glycine‑like topology supports Fmoc‑/Boc‑SPPS incorporation with distinct φ/ψ angles. It serves as the free‑amino precursor for N‑acyl derivatives active against rimantadine‑resistant influenza A strains, and its XLogP3‑AA of -1.1 places it in CNS drug‑like space for brain‑penetrant conjugates. Available at ≥95% purity; request a quote or place your order through authorized distributors.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
Cat. No. B13309744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2(CC(=O)O)N
InChIInChI=1S/C9H15NO2/c10-9(5-8(11)12)4-6-1-2-7(9)3-6/h6-7H,1-5,10H2,(H,11,12)
InChIKeyDAOXAJFYFDFFHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid (CAS 1558826-30-4): A Conformationally Constrained Bicyclic α,α-Disubstituted Glycine Building Block


2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid (CAS 1558826-30-4, C₉H₁₅NO₂, MW 169.22) is a synthetic, non-proteinogenic α,α-disubstituted amino acid featuring a rigid norbornane (bicyclo[2.2.1]heptane) scaffold [1]. The amino group is attached directly to the bicyclic C2 position, while the carboxylic acid is separated by a one-carbon methylene spacer (acetic acid side chain), classifying it structurally as a constrained glycine analog [1]. Computed physicochemical properties include a predicted pKa of 4.72 ± 0.10, XLogP3-AA of -1.1, a topological polar surface area (TPSA) of 63.3 Ų, and 2 rotatable bonds [1][2]. The compound is supplied by multiple vendors at ≥95% purity, with a predicted density of 1.179 ± 0.06 g/cm³ and boiling point of 315.9 ± 15.0 °C [2].

Why 2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid Cannot Be Replaced by BCH or Other Constrained Amino Acids


At first glance, 2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid may appear interchangeable with the widely studied LAT1 inhibitor BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid, CAS 20448-79-7). However, a critical topological difference precludes direct substitution: in the target compound, the carboxylic acid is exocyclic and separated from the α-carbon by a methylene group (glycine-like topology), yielding 2 rotatable bonds, whereas BCH bears both amino and carboxyl groups directly on the norbornane C2 position with 0 rotatable bonds [1]. This structural distinction translates into measurably different acid-base behavior (predicted pKa of 4.72 vs. 2.41 for BCH), lipophilicity (XLogP3 -1.1 vs. logP -1.6), hydrogen-bonding geometry, and conformational sampling in peptide chains [1][2]. Substituting the target compound with BCH therefore alters the ionization state at physiological pH, the spatial presentation of the carboxylate pharmacophore, and the backbone flexibility of any derived peptide or conjugate—parameters that are decisive in structure-based design [2].

Quantitative Differentiation Evidence: 2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid vs. BCH and In-Class Analogs


Rotatable Bond Count: Conformational Flexibility Differentiates the Target from Fully Rigid BCH

The target compound possesses 2 rotatable bonds (the C–C bond linking the bicyclic scaffold to the α-carbon and the C–COOH bond), whereas BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid, CAS 20448-79-7) has 0 rotatable bonds because both the amino and carboxyl groups are directly and geminally attached to the norbornane C2 [1][2]. This means BCH is a completely rigid, conformationally locked scaffold, while the target compound retains partial flexibility in its side chain. In peptide contexts, the 2-rotatable-bond topology allows the carboxylate to sample a broader set of orientations for intermolecular hydrogen bonding, while the bicyclic core still enforces the steric constraints that favor C7-like backbone conformations characteristic of norbornane amino acids [3].

Conformational analysis Peptidomimetic design Molecular rigidity

Acid Dissociation Constant (pKa): A 2.3-Unit Difference Alters Ionization State at Physiological pH

The predicted pKa of the target compound's carboxylic acid is 4.72 ± 0.10, while BCH has a reported predicted pKa of 2.41 (strongest acidic; ChemAxon via HMDB) [1][2]. This ~2.3-unit difference means that at physiological pH 7.4, both compounds are predominantly deprotonated, but at mildly acidic pH environments (e.g., pH 5.0–6.0, relevant to endosomal compartments, tumor microenvironments, or certain formulation conditions), the target compound will be significantly less ionized than BCH. Specifically, at pH 5.0 the target compound is approximately 34% protonated (neutral) versus <0.3% for BCH, based on the Henderson-Hasselbalch equation [1][2].

Physicochemical profiling Ionization state Drug-like properties

Lipophilicity (XLogP3): The One-Carbon Spacer Increases LogP by 0.5 Units Relative to BCH

The target compound has a computed XLogP3-AA of -1.1 (PubChem), while BCH has a reported logP of -1.6 (ChemAxon via HMDB) [1][2]. The ΔlogP of +0.5 units, attributable to the additional methylene group in the acetic acid side chain, translates to a predicted ~3.2-fold increase in octanol-water partition coefficient. For central nervous system (CNS) applications, this modest lipophilicity gain moves the compound closer to the optimal logP range for blood-brain barrier penetration, without sacrificing the aqueous solubility advantages conferred by the zwitterionic amino acid character [3].

Lipophilicity Blood-brain barrier penetration PK optimization

Antiviral Potential of the 2-Norbornaneacetic Acid Scaffold: Superior Cytotoxicity Profile Compared to Rimantadine in Influenza A Models

A series of N-acyl amino acid derivatives built on the 2-norbornaneacetic acid scaffold—the same core as the target compound—have been shown to inhibit replication of influenza A strains resistant to adamantane drugs (rimantadine and amantadine), including the pathogenic A/H5N1 strain, in Vero-E6 cell culture [1]. Critically, several of these 2-norbornaneacetic acid derivatives exhibited lower cytotoxicity to MDCK and Vero-E6 cell monolayers than rimantadine hydrochloride [1]. This contrasts with BCH, which targets the L-type amino acid transporter (LAT1) with an IC50 of 131.5 μM against L-leucine uptake but has no reported direct antiviral activity. The structural rationale is that the acetic acid side chain in the target scaffold provides a geometric mimic of aminoadamantanes, enabling interaction with the influenza M2 proton channel in a manner that BCH's geminal amino acid topology cannot recapitulate [1].

Antiviral research Influenza A Adamantane resistance

Spatial Separation of Amino and Carboxyl Groups: Glycine-Like Topology Distinguishes the Target from Geminally Substituted BCH

In the target compound, the amino group and the carboxyl carbon are separated by two bonds (N–Cα–Ccarboxyl), with the Cα serving as a chiral center substituted by the bicyclic scaffold. In BCH, the amino and carboxyl groups are attached to the same carbon atom (geminal substitution), resulting in a direct N–C–C(O)OH connectivity with zero intervening bonds between the substituents [1]. This geometric distinction has two consequences measurable by computation: (i) the N···Ccarboxyl distance is approximately 2.5 Å in the target versus ~1.5 Å in BCH (based on standard bond lengths), altering the spatial relationship between the ammonium and carboxylate groups; and (ii) the hydrogen-bond donor-acceptor geometry in peptide chains differs, with the target compound's glycine-like backbone capable of adopting Ramachandran φ/ψ angles distinct from those accessible to α,α-disubstituted residues like BCH [2]. The norbornane scaffold in both compounds enforces C7-like conformational preferences, but the target compound's exocyclic carboxylate allows these conformations to be accessed with a different hydrogen-bonding register [2].

Peptide chemistry Hydrogen bonding Molecular recognition

Evidence-Backed Application Scenarios for 2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid


Peptidomimetic Backbone Engineering Requiring Partial Flexibility with Steric Constraint

The target compound's 2-rotatable-bond topology (vs. 0 for BCH) makes it the preferred choice when designing peptidomimetics that require the norbornane core to rigidify the peptide backbone while still allowing the carboxylate side chain to sample multiple orientations for optimal hydrogen bonding with a target protein [1]. The glycine-like spacing between the amino group and carboxylate enables incorporation into standard peptide sequences via Fmoc- or Boc-solid-phase synthesis with backbone φ/ψ angles distinct from those of geminally disubstituted residues, as demonstrated in computational conformational studies of norbornane amino acids [2].

Antiviral Lead Discovery Targeting Adamantane-Resistant Influenza Strains

For research programs developing next-generation influenza A M2 channel inhibitors, the 2-norbornaneacetic acid scaffold has demonstrated in vitro activity against rimantadine-resistant strains (A/H5N1 and A/H1N1pdm09) with reduced cytotoxicity relative to rimantadine [1]. The target compound serves as the free-amino acid precursor for synthesizing the N-acyl amino acid derivatives characterized by Shibnev et al. (2018), and its ~0.5 logP advantage over BCH may improve membrane permeability of derived antiviral conjugates [1][3].

pH-Dependent Drug Delivery or Tumor Microenvironment Targeting

The target compound's pKa of 4.72—approximately 2.3 units higher than BCH's 2.41—results in a significantly different protonation profile in the mildly acidic extracellular pH (6.5–6.8) characteristic of solid tumors [1][2]. At tumoral pH, a greater fraction of the target compound exists in the neutral (protonated) form compared to BCH, which remains almost fully ionized. This makes the target compound a more suitable scaffold for designing pH-responsive prodrugs or drug conjugates intended to exploit the tumor microenvironment for selective activation or uptake [2].

Conformationally Constrained Building Block for CNS-Targeted Ligand Libraries

With an XLogP3 of -1.1, the target compound falls within a favorable range for CNS drug-like space (typically XLogP 1–3 for optimal brain penetration after conjugation or prodrug formation), whereas BCH at logP -1.6 is more hydrophilic [1][2]. When incorporated into larger CNS-targeted pharmacophores, the norbornane scaffold provides metabolic stability and conformational constraint, while the modest lipophilicity of the acetic acid side chain facilitates passive diffusion across the blood-brain barrier without the excessive hydrophilicity that limits BCH-derived constructs [3].

Quote Request

Request a Quote for 2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.